molecular formula C13H10BrN5O3S B11098223 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B11098223
M. Wt: 396.22 g/mol
InChI Key: LTNWINJYZAZPQX-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, and a cyclopentathiophene ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which is then brominated and nitrated under controlled conditions. The cyclopentathiophene ring is synthesized separately, often involving cyclization reactions. The final step involves coupling the two rings through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the bromine atom could yield a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives can be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro and cyano groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE: shares similarities with other pyrazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10BrN5O3S

Molecular Weight

396.22 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C13H10BrN5O3S/c14-9-5-18(17-12(9)19(21)22)6-11(20)16-13-8(4-15)7-2-1-3-10(7)23-13/h5H,1-3,6H2,(H,16,20)

InChI Key

LTNWINJYZAZPQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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